14,15-dehydro Leukotriene B4

描述

14,15-脱氢白三烯B4 是白三烯B4 的衍生物,白三烯B4 是一种二羟基脂肪酸,由花生四烯酸通过 5-脂氧合酶途径衍生而来。 它以白三烯B4 受体拮抗剂的作用而闻名,与 BLT2 受体相比,它对 BLT1 受体的结合亲和力更强 。 该化合物已被观察到抑制白三烯B4 诱导的大鼠多形核白细胞溶菌酶释放 。

准备方法

合成路线和反应条件: 14,15-脱氢白三烯B4 的合成通常涉及白三烯A4 酶促转化为白三烯B4,然后进行脱氢过程以引入 14,15-脱氢修饰 。 反应条件通常需要特定的酶和受控环境,以确保正确的立体化学和官能团的位置。

工业生产方法: 由于 14,15-脱氢白三烯B4 在研究中的应用比较特殊,因此其工业生产并不常见。 可以通过优化酶促途径并使用生物反应器来扩大生产规模,从而批量生产 。

化学反应分析

反应类型: 14,15-脱氢白三烯B4 会经历各种化学反应,包括:

氧化: 该反应可以修饰化合物中存在的羟基。

还原: 这可以逆转脱氢过程,将其转化回白三烯B4。

常用试剂和条件:

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如硼氢化钠或氢化铝锂。

催化剂: 脂氧合酶和水解酶等酶通常被使用

主要产品:

氧化产物: 具有改变的羟基的修饰白三烯。

还原产物: 白三烯B4。

取代产物: 各种白三烯衍生物,具体取决于所用取代基

科学研究应用

Pharmacological Properties

14,15-dehydro-LTB4 acts as a potent antagonist at leukotriene B4 receptors, specifically showing higher binding affinity for the BLT1 receptor compared to the BLT2 receptor. This unique interaction positions it as a valuable compound in therapeutic contexts related to inflammation and immune disorders.

Key Mechanisms of Action

- Receptor Antagonism : By inhibiting BLT1 receptors, 14,15-dehydro-LTB4 modulates various inflammatory pathways.

- Metabolic Pathways : It is synthesized from leukotriene B4 through enzymatic reactions that reduce double bonds in the fatty acid chain. This metabolic pathway is crucial for its biological activity and therapeutic applications.

Research Applications

14,15-dehydro-LTB4 has several applications in scientific research:

- Inflammatory Diseases : Due to its role in modulating inflammatory responses, it is being investigated for potential therapeutic applications in conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases.

- Neurodegenerative Diseases : Recent studies suggest a possible involvement of 14,15-dehydro-LTB4 in neurodegenerative diseases, indicating its potential as a target for future therapies.

- Cancer Research : Its effects on immune modulation make it a candidate for exploring interactions within tumor microenvironments and the immune response to cancer therapies.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional similarities between 14,15-dehydro-LTB4 and other leukotrienes:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Leukotriene B4 | High | Promotes inflammation | Precursor to 14,15-dehydro-LTB4 |

| 5-Hydroxy-eicosatetraenoic acid | Moderate | Involved in vasodilation | Functions primarily as a vasodilator |

| Leukotriene C4 | High | Mediates bronchoconstriction | Involved in allergic responses |

Case Studies

Several case studies highlight the applications of 14,15-dehydro-LTB4 in clinical and experimental settings:

- Case Study on Inflammatory Response : A study demonstrated that treatment with 14,15-dehydro-LTB4 significantly reduced inflammatory markers in animal models of arthritis. The compound's ability to inhibit leukocyte recruitment was noted as a critical mechanism .

- Neuroinflammation Research : In models of neuroinflammation, 14,15-dehydro-LTB4 was shown to modulate cytokine production and reduce neuronal damage associated with neurodegenerative processes.

- Cancer Immunotherapy : Investigations into the role of 14,15-dehydro-LTB4 in tumor microenvironments revealed its potential to enhance anti-tumor immunity by modulating immune cell activity .

作用机制

14,15-脱氢白三烯B4 通过与 BLT1 受体高亲和力结合,从而发挥作用,从而阻断白三烯B4 的作用。 这种抑制阻止了白细胞的激活以及随后的炎症反应。 分子靶标包括 BLT1 受体和参与免疫细胞活化和趋化作用的关联信号通路 。

类似化合物:

白三烯B4: 母体化合物,具有类似的结构,但缺少 14,15-脱氢修饰。

12-氧代白三烯B4: 具有不同官能团修饰的另一种衍生物。

12(S)-羟基十七碳三烯酸: BLT2 受体的内源性配体

独特性: 14,15-脱氢白三烯B4 由于其在 14,15 位的特殊修饰而具有独特性,这增强了其对 BLT1 受体的结合亲和力,以及其抑制白三烯B4 诱导的反应的能力。 这使其成为研究白三烯途径和炎症过程的宝贵工具 。

相似化合物的比较

Leukotriene B4: The parent compound, which has a similar structure but lacks the 14,15-dehydro modification.

12-oxo Leukotriene B4: Another derivative with different functional group modifications.

12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for the BLT2 receptor

Uniqueness: 14,15-dehydro Leukotriene B4 is unique due to its specific modification at the 14,15 positions, which enhances its binding affinity for the BLT1 receptor and its ability to inhibit Leukotriene B4-induced responses. This makes it a valuable tool in research focused on leukotriene pathways and inflammatory processes .

生物活性

14,15-Dehydro Leukotriene B4 (14,15-dehydro-LTB4) is a metabolite derived from the leukotriene pathway, specifically from the enzymatic conversion of leukotriene A4 (LTA4). This compound is significant in the context of inflammation and immune responses, exhibiting various biological activities that influence leukocyte function and contribute to pathological conditions.

Chemical Structure and Metabolism

14,15-dehydro-LTB4 is characterized by the absence of hydrogen atoms at the 14 and 15 positions of the leukotriene backbone. This structural modification affects its interaction with leukotriene receptors and its subsequent biological activity. The metabolism of 14,15-dehydro-LTB4 involves its conversion to other leukotrienes, including leukotriene C4 (LTC4), through enzymatic pathways involving leukotriene C4 synthase.

Inflammatory Response

14,15-dehydro-LTB4 plays a crucial role in mediating inflammatory responses. It acts as a potent chemoattractant for neutrophils and other immune cells, promoting their migration to sites of inflammation. Studies have shown that this compound can induce significant leukocyte accumulation and enhance vascular permeability, which are hallmark features of acute inflammatory responses .

Role in Disease Models

Research has demonstrated the involvement of 14,15-dehydro-LTB4 in various disease models. For instance:

- Arthritis : In collagen-induced arthritis models in rats, elevated levels of LTB4 were correlated with increased disease severity. The enzyme LTA4 hydrolase was found to be upregulated, suggesting a direct link between leukotriene metabolism and inflammatory joint disease .

- Tuberculosis Susceptibility : In zebrafish models, alterations in LTB4 metabolism were associated with increased susceptibility to tuberculosis. Overexpression of LTB4 dehydrogenase was shown to counteract hyperinflammatory states induced by excessive LTA4 .

Receptor Interactions

The biological effects of 14,15-dehydro-LTB4 are mediated primarily through its interaction with two specific receptors: BLT1 and BLT2. These G protein-coupled receptors facilitate various cellular responses, including chemotaxis, activation of NF-κB pathways, and modulation of cytokine release .

| Receptor | Function | Cell Types Involved |

|---|---|---|

| BLT1 | Chemotaxis and activation of immune cells | Neutrophils, eosinophils |

| BLT2 | Modulation of inflammatory responses | Various immune and non-immune cells |

Inflammatory Mediators

14,15-dehydro-LTB4 influences the production and activity of other inflammatory mediators. For example, it has been shown to enhance the expression of pro-inflammatory cytokines such as TNF-α in response to stimuli like cisplatin in renal tubular cells .

Case Studies

- Leukotriene B4 in Cancer : A study indicated that high levels of LTB4 are associated with tumor progression in various cancers. The modulation of LTB4 levels through pharmacological agents that induce LTB4 dehydrogenase expression has been proposed as a therapeutic strategy to limit tumor growth .

- Asthma Models : In allergic asthma models, 14,15-dehydro-LTB4 was implicated in exacerbating airway inflammation. Antagonism of the BLT1 receptor was effective in reducing eosinophilic infiltration and airway hyperresponsiveness .

属性

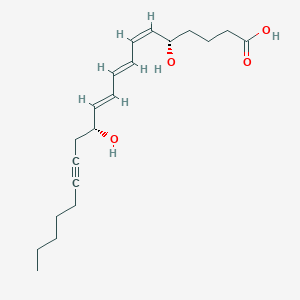

IUPAC Name |

(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCVOEPTHWOJMX-CHHAPGPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165823 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114616-11-4 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。